(4-(Cyclohexylcarbamoyl)phenyl)boronic acid
Overview
Description
- (4-(Cyclohexylcarbamoyl)phenyl)boronic acid , also known as cyclohexylphenylboronic acid , is a boronic acid compound.
- It contains a phenyl substituent and two hydroxyl groups attached to boron.
- It is commonly used in organic synthesis due to its mild Lewis acidity and stability.
Synthesis Analysis
- Various methods exist for synthesizing phenylboronic acid.
- One common approach involves using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)₂, which is then hydrolyzed to yield the product.
Molecular Structure Analysis
- The molecular formula of (4-(Cyclohexylcarbamoyl)phenyl)boronic acid is C₁₃H₁₈BNO₃ .
- It has an average mass of 247.098 Da and a mono-isotopic mass of 247.137970 Da .
Chemical Reactions Analysis
- Phenylboronic acid is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions.
- It participates in oxidative hydroxylation, homolytic aromatic substitution, and cross-coupling with α-bromocarbonyl compounds.
Physical And Chemical Properties Analysis
- Phenylboronic acid is a white powder.
- It is soluble in most polar organic solvents but poorly soluble in hexanes and carbon tetrachloride.
- The molecule has idealized C₂V molecular symmetry.
Scientific Research Applications
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Chemistry : Boronic acids are often used in Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction. This process involves the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
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Pharmacy : Boronic acids can be used in the synthesis of pharmaceuticals. For example, the anti-cancer agent Velcade® is the first boronic acid-containing drug commercialized .
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Biology : Boronic acid-based compounds have found applications in chemical biology. For instance, boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .
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Medicine : In the field of medicine, boronic acids have been used in the development of biomedical devices. For example, they have been incorporated into hydrogels for drug delivery applications .
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Biomedicine : Boronic acid-based compounds have also been used in biomedicine, particularly in the development of reversible click chemistries .
Safety And Hazards
- Phenylboronic acid is harmful if swallowed and can cause skin and eye irritation.
- Avoid breathing dust or mist and use personal protective equipment.
- Dispose of it properly according to waste disposal guidelines.
Future Directions
properties
IUPAC Name |
[4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h6-9,12,17-18H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTMUEHMFSJFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378402 | |
Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclohexylcarbamoyl)phenyl)boronic acid | |
CAS RN |
762262-07-7 | |
Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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